1-(4-Amino-2-fluorophenyl)-1-bromopropan-2-one
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Overview
Description
1-(4-Amino-2-fluorophenyl)-1-bromopropan-2-one is a chemical compound characterized by the presence of an amino group, a fluorine atom, and a bromopropanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-fluorophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(4-Amino-2-fluorophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, continuous stirring, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-fluorophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., sodium borohydride) in anhydrous conditions.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in acidic or basic conditions.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Reduction reactions yield the corresponding alcohol.
- Oxidation reactions yield nitro derivatives.
Scientific Research Applications
1-(4-Amino-2-fluorophenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-fluorophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The presence of the amino and fluorine groups enhances its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
- 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
- 4-Fluorophenylboronic acid
Uniqueness: 1-(4-Amino-2-fluorophenyl)-1-bromopropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a fluorine atom on the phenyl ring, along with the bromopropanone moiety, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9BrFNO |
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Molecular Weight |
246.08 g/mol |
IUPAC Name |
1-(4-amino-2-fluorophenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrFNO/c1-5(13)9(10)7-3-2-6(12)4-8(7)11/h2-4,9H,12H2,1H3 |
InChI Key |
HYRWSXJILHUWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)N)F)Br |
Origin of Product |
United States |
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